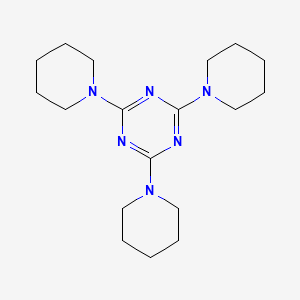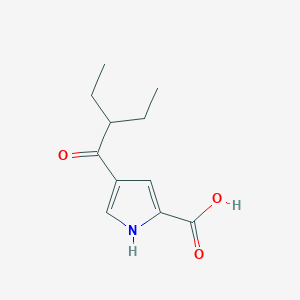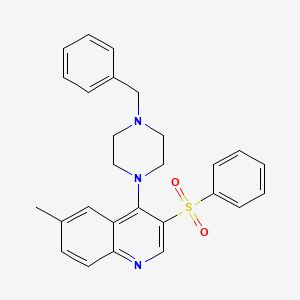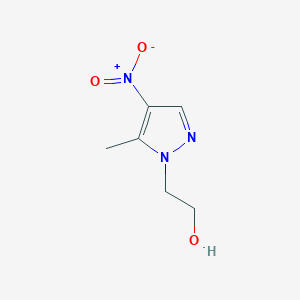
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Palladium(II) and Platinum(II) Complexes
Research on palladium(II) and platinum(II) complexes involving derivatives of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol highlights their potential in the field of inorganic chemistry and catalysis. The study by Pérez et al. (2013) discusses the synthesis and characterization of these complexes, emphasizing their structural and molecular properties.
Anticancer Activity
The use of derivatives of this compound in the synthesis of polysubstituted 4H-pyran derivatives and their subsequent evaluation for anticancer activity has been explored. Hadiyal et al. (2020) describe an efficient synthesis method and the potential of these derivatives in targeting various cancer cell lines.
Synthesis of Radio-sensitizing Agents
A study by Suto et al. (1991) focuses on synthesizing analogues of a radio-sensitizing agent, where modifications of the compound are evaluated for their efficacy in selectively targeting hypoxic cells and enhancing radiosensitivity.
Prostaglandin Reductase Inhibition
Nayak and Poojary (2019) explored the synthesis of a derivative compound and its potential inhibitory action on human prostaglandin reductase. This study, detailed in Nayak and Poojary (2019), offers insights into the compound's interaction with the enzyme, suggesting potential therapeutic applications.
Synthesis of Pyrazolo[3,4-b]pyridines
The catalytic role of l-proline in synthesizing highly functionalized pyrazolo[3,4-b]pyridines using derivatives of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol is presented in a study by Gunasekaran et al. (2014). This research highlights the synthesis process's efficiency and the green chemistry aspects.
Antimicrobial Activity
A study by Banoji et al. (2022) reports on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrating significant antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents.
Synthesis of Bioactive Compounds
Chagarovskiy et al. (2016) describe a general approach to synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, leading to potential bioactive compounds. This study, found in Chagarovskiy et al. (2016), elaborates on further transformations of these compounds, indicating their potential in medicinal chemistry.
Structural and Spectral Investigations
Research by Viveka et al. (2016) focuses on the structural and spectral analysis of a related pyrazole-4-carboxylic acid derivative. The study combines experimental and theoretical methods to understand the compound's properties, contributing to the field of material science.
properties
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-7-8(5)2-3-10/h4,10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDDDJHGRPWKOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)
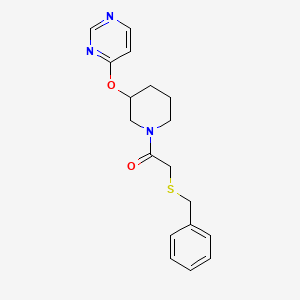
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![1-{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2364634.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)


![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)
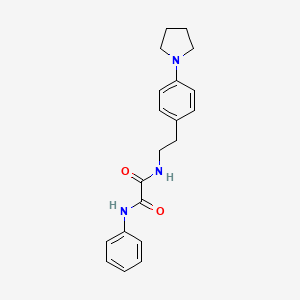

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)
